molecular formula C25H21BrF3N3O5 B11671838 N'-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11671838
M. Wt: 580.3 g/mol
InChI Key: BSUMVUNLCSHRGI-AMVVHIIESA-N
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Description

N’-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including benzyloxy, bromo, ethoxy, nitro, and trifluoromethyl groups, which contribute to its diverse chemical reactivity and potential utility in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through the reaction of a suitable phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.

    Ethoxylation: The ethoxy group is introduced by reacting the bromo intermediate with an ethylating agent such as ethyl iodide in the presence of a base.

    Formation of the Nitro Intermediate: The nitro group is introduced through nitration of a suitable aromatic precursor using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step involves the coupling of the benzyloxy-bromo-ethoxy intermediate with the nitro-trifluoromethyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of N’-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Coupling Reactions: The compound can undergo coupling reactions with various nucleophiles, including amines and thiols, to form new C-N or C-S bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium iodide (NaI) in acetone, potassium carbonate (K2CO3) in DMF, or copper(I) iodide (CuI) in the presence of a ligand.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), or triphenylphosphine (PPh3) with diethyl azodicarboxylate (DEAD).

Major Products Formed

    Oxidation: Formation of benzyloxy aldehyde or benzyloxy carboxylic acid.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Coupling: Formation of hydrazide derivatives with new C-N or C-S bonds.

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties and reactivity.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing key signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, resulting in the desired biological effects.

Comparison with Similar Compounds

N’-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C25H21BrF3N3O5

Molecular Weight

580.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H21BrF3N3O5/c1-2-36-22-11-17(10-20(26)24(22)37-15-16-6-4-3-5-7-16)14-30-31-23(33)12-18-8-9-19(25(27,28)29)13-21(18)32(34)35/h3-11,13-14H,2,12,15H2,1H3,(H,31,33)/b30-14+

InChI Key

BSUMVUNLCSHRGI-AMVVHIIESA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OCC3=CC=CC=C3

Origin of Product

United States

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